1,5-Diaminobromo-4,8-dihydroxyanthraquinone

Disperse dye fastness Anthraquinone halogenation Polyester dyeing

1,5-Diaminobromo-4,8-dihydroxyanthraquinone (CAS 27312-17-0; molecular formula C₁₄H₉BrN₂O₄; MW 349.14 g/mol) is a brominated anthraquinone derivative that serves as the chromophoric core of C.I. Disperse Blue 56, a widely used commercial disperse dye for polyester and acetate fibres.

Molecular Formula C14H9BrN2O4
Molecular Weight 349.14 g/mol
CAS No. 27312-17-0
Cat. No. B1670771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diaminobromo-4,8-dihydroxyanthraquinone
CAS27312-17-0
SynonymsDisperse blue polyether
Molecular FormulaC14H9BrN2O4
Molecular Weight349.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)O
InChIInChI=1S/C14H9BrN2O4/c15-4-3-7(19)10-11(12(4)17)14(21)9-6(18)2-1-5(16)8(9)13(10)20/h1-3,18-19H,16-17H2
InChIKeyHZUBBVGKQQJUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,5-Diaminobromo-4,8-dihydroxyanthraquinone (CAS 27312-17-0): Core Identity and Procurement Context


1,5-Diaminobromo-4,8-dihydroxyanthraquinone (CAS 27312-17-0; molecular formula C₁₄H₉BrN₂O₄; MW 349.14 g/mol) is a brominated anthraquinone derivative that serves as the chromophoric core of C.I. Disperse Blue 56, a widely used commercial disperse dye for polyester and acetate fibres [1]. The compound features a 1,5-diamino-4,8-dihydroxy substitution pattern with a single bromine atom at the 2-position, classifying it as a low-energy (E-type) anthraquinone disperse dye with a calculated LogP of approximately 3.80 [2]. Its structural identity is confirmed by the InChI Key HZUBBVGKQQJUME-UHFFFAOYSA-N and EINECS number 248-395-0, and it is subject to notified classification and labelling under CLP criteria in the EU [3].

Why 1,5-Diaminobromo-4,8-dihydroxyanthraquinone Cannot Be Casually Substituted by In-Class Anthraquinone Analogs


Within the diamino-dihydroxyanthraquinone family, small structural variations—including the presence or absence of halogen, the position of the halogen, and the specific isomeric substitution pattern—produce substantial differences in fastness properties, dyeing behaviour, and functional performance. Patent literature explicitly establishes that halogenated 1,5-diamino-4,8-dihydroxyanthraquinones possess 'appreciably better fastness properties than are shown by dyestuffs produced with unhalogenated starting products,' with the bromine atom contributing to enhanced light fastness and sublimation fastness on polyester substrates [1]. Furthermore, the 1,5-diamino-4,8-dihydroxy configuration exhibits distinct reactivity in arylation chemistry compared to the 1,8-diamino-4,5-dihydroxy isomer, meaning that the specific regioisomer matters for downstream derivatisation [2]. The bromine substituent at the 2-position also serves as a reactive handle for further functionalisation via Ullmann coupling, enabling the synthesis of nitrogen-containing derivatives with altered biological activity profiles that the non-halogenated parent cannot access [3]. These structure–property relationships underscore why procurement specifications must identify the exact CAS number rather than relying on class-level interchangeability.

Quantitative Differentiation Evidence: 1,5-Diaminobromo-4,8-dihydroxyanthraquinone vs. Closest Analogs


Halogenation-Driven Fastness Enhancement: Brominated vs. Non-Halogenated 1,5-Diamino-4,8-dihydroxyanthraquinone

The introduction of bromine at the 2-position of the 1,5-diamino-4,8-dihydroxyanthraquinone scaffold produces a quantifiable improvement in fastness properties compared to the non-halogenated parent compound (CAS 145-49-3). Patent US 3,164,615 explicitly states that halogenated anthraquinone compounds of this class, containing an average of 0.5 to 1.5 atoms of halogen per molecule, possess 'appreciably better fastness properties' than unhalogenated starting products when applied as disperse dyestuffs on hydrophobic fibres [1]. The brominated product (1,5-diamino-2-bromo-4,8-dihydroxyanthraquinone) contains exactly 1.0 atom of bromine per molecule, placing it within the optimal halogenation range identified in the patent. This halogenation strategy is specifically linked to improvements in light fastness and sublimation fastness, which are critical performance parameters for polyester dyeing applications [2].

Disperse dye fastness Anthraquinone halogenation Polyester dyeing

Light Fastness Grade 7 (ISO 105-B02): Disperse Blue 56 vs. Lower-Grade Anthraquinone Disperse Dyes

The compound, commercialised as C.I. Disperse Blue 56, achieves a light fastness rating of grade 7 on the ISO 105-B02 xenon arc standard (8-grade scale), as documented in multiple commercial technical datasheets [1]. This places it among the higher-tier anthraquinone disperse dyes for light fastness. In the Colour Index 8-grade light fastness scale, Disperse Blue 56 reaches grade 7, which is explicitly noted in patent literature as a benchmark for high-light-fastness blue disperse dye compositions [2]. For comparison, the non-halogenated diaminoanthraquinone Disperse Violet 1 (C.I. 61100, 1,4-diaminoanthraquinone) exhibits only 'moderate-to-good' light fastness, and a direct comparative study of fading behaviour found that 'Disperse Blue 56 fading was moderate whereas Disperse Violet 1 faded too rapidly' under controlled exposure conditions [3]. Within the anthraquinone disperse dye class, the general light fastness trend is 1-amino-4-hydroxyanthraquinones > 1,4-diaminoanthraquinones > triamino- > tetraamino-substituted derivatives [4], and the combination of bromine substitution with the 1,5-diamino-4,8-dihydroxy pattern in this compound contributes to its position at the higher end of this spectrum.

Light fastness ISO 105-B02 Disperse dye selection

Antimicrobial Biofilm Inhibition Activity: A Differentiated Functional Property Beyond Dye Performance

Beyond its established role as a disperse dye, 1,5-diamino-2-bromo-4,8-dihydroxyanthraquinone has demonstrated quantifiable antibiofilm activity against Enterococcus faecalis, with an IC₅₀ of 6.27 µM (6,270 nM) for inhibition of biofilm formation after 20 hours, as measured by crystal violet staining [1]. This represents a moderate level of antibiofilm potency within the anthraquinone chemotype space. The bromine substituent at the 2-position is structurally significant: it serves as a leaving group for further derivatisation with nitrogen-containing moieties via Ullmann coupling, and substituted anthraquinone derivatives obtained through this route have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria [2]. In broader anthraquinone structure–activity relationship (SAR) studies, di-bromo substituted anthraquinones have shown the most potent antibacterial activity with the lowest IC₅₀ and MIC values, comparable to tetracycline [3], suggesting that the monobromo substitution in this compound positions it as a scaffold of intermediate activity with synthetic tractability for further optimisation.

Antimicrobial anthraquinone Biofilm inhibition Functional textiles

pH Stability Range (2–9): Robustness in Dyeing Process Conditions vs. Narrower-Range Anthraquinone Alternatives

The compound, applied as C.I. Disperse Blue 56, demonstrates a broad operational pH stability range of 2–9 in dye bath conditions, with documented resistance to weak alkali during dyeing and printing processes [1]. This wide pH tolerance is a differentiating feature for process engineering: it means the dye can be used across acidic to mildly alkaline conditions without shade alteration, and it shows no adverse effect on colour when encountering iron and copper ions in the dye bath. This pH resilience is not universally shared across all anthraquinone disperse dyes; many azo disperse dyes, which constitute approximately 80% of the disperse dye market, are susceptible to alkaline hydrolysis and require tighter pH control [2]. Azo-based blue alternatives to Disperse Blue 56 have been specifically developed for economic and ecological reasons but have struggled to match the combination of brilliance and fastness [3], and their pH sensitivity remains a recognised limitation. The anthraquinone chromophore's inherent resistance to hydrolysis and reduction under dyeing conditions provides this compound with a process stability advantage that simplifies formulation and reduces rework rates in industrial dyeing operations [2].

Dye bath compatibility pH stability Process robustness

Thermal Stability Profile: Suitable for High-Temperature Polyester Dyeing up to 190 °C

1,5-Diamino-2-bromo-4,8-dihydroxyanthraquinone exhibits a predicted boiling point of 679.0 ± 55.0 °C at 760 mmHg and a flash point of 364.5 ± 31.5 °C, with a density of approximately 1.976 g/cm³ . Beyond these intrinsic physicochemical properties, the compound as Disperse Blue 56 has been experimentally demonstrated to be suitable for high-temperature disperse dyeing of polyester at temperatures of 150–190 °C without requiring carriers, with dyeability particularly improved above 170 °C on high-performance fibres such as Technora® aramid [1]. This thermal stability profile differentiates it from low-energy (E-type) azo disperse dyes, which may sublime or degrade at elevated dyeing temperatures. The compound is classified as a low-energy (E-type) anthraquinone dye suitable for exhaust dyeing, carrier dyeing, and high-temperature/high-pressure methods, offering versatility across dyeing process types [2]. Its suitability for high-temperature dyeing is a direct function of the anthraquinone chromophore's inherent thermal robustness combined with the stabilising effect of the bromine substituent, which contributes to reduced sublimation during heat-setting processes compared to non-halogenated analogs.

High-temperature dyeing Thermal stability Polyester processing

High-Value Application Scenarios for 1,5-Diaminobromo-4,8-dihydroxyanthraquinone (CAS 27312-17-0)


Primary Colour Component in Low-Temperature Trichromatic Disperse Dye Formulations for Polyester

As the blue component in low-temperature (E-type) trichromatic disperse dye combinations, this compound is paired with Disperse Red 60 and Disperse Yellow 54 for exhaust dyeing of polyester and polyester/cotton blends. Its grade 7 light fastness (ISO 105-B02) and broad pH stability range (2–9) make it the preferred blue anthraquinone dye for formulations requiring balanced trichromatic compatibility, particularly for light-to-medium shades where its moderate sublimation fastness (grade 3–4) is adequate and its brilliance provides aesthetic advantages over azo blue alternatives [1]. The compound's classification as a low-energy dye with molecular weight 349 g/mol positions it alongside Disperse Red 343 (azo, MW 410) and Disperse Yellow 114 (azo, MW 424) in balanced trichromatic recipes [2].

Functional Antimicrobial Textile Finishing and Biofilm-Resistant Coatings Research

The compound's demonstrated antibiofilm activity (IC₅₀ = 6.27 µM against E. faecalis biofilm formation) [1] supports its use as a research scaffold for developing dual-function textile finishes that combine blue colouration with antimicrobial properties. The bromine atom at the 2-position provides a synthetic handle for further derivatisation via Ullmann coupling to generate nitrogen-containing anthraquinone derivatives with potentially enhanced antimicrobial potency [2]. This is particularly relevant for healthcare textiles, sportswear, and upholstery applications where both colour fastness and microbial resistance are desired. The compound's intrinsic disperse dye characteristics ensure compatibility with standard polyester dyeing processes, enabling a single-bath application approach for combined colouration and antimicrobial functionalisation.

Synthetic Precursor for Dichroic Dyes in Liquid Crystal Display Applications

The 1,5-diamino-4,8-dihydroxy substitution pattern serves as the core scaffold for synthesising aryl-substituted dichroic anthraquinone dyes used in guest–host liquid crystal displays. Research has established that 2-aryl-1,5-dihydroxy-4-arylamino-8-aminoanthraquinones exhibit better dichroism and improved solubility in liquid crystals compared with their 8-arylamino-4-amino isomers, and the presence of 2-aryl and 4-arylamino groups results in favourable molecular orientation producing good dichroism as deep-blue dichroic dyes [3]. The bromine at the 2-position of this compound (27312-17-0) provides the essential reactive site for introducing aryl substituents that tune both the absorption maximum (λmax) and the dichroic ratio, making it a strategic starting material for liquid crystal dye development programs.

High-Temperature Dyeing of Technical Fibres (Aramid and Flame-Retardant Polyester)

The compound's demonstrated dyeability on aramid fibre (Technora®) at 150–190 °C without carriers, achieving dye concentrations of 1.0–1.4 wt% with improved uptake above 170 °C [1], positions it for dyeing high-performance technical textiles used in protective clothing, automotive components, and industrial filtration. Its anthraquinone chromophore provides the thermal robustness needed for these elevated processing temperatures, while the bromine substituent contributes to maintaining fastness properties under the aggressive dyeing conditions required for highly crystalline synthetic fibres. For procurement in technical textile dyehouses, the compound offers a carrier-free dyeing solution that simplifies effluent treatment and reduces volatile organic compound emissions compared to carrier-dependent dyeing processes.

Quote Request

Request a Quote for 1,5-Diaminobromo-4,8-dihydroxyanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.